[1-(Ethanesulfonyl)propan-2-yl](methyl)amine hydrochloride
Overview
Description
“1-(Ethanesulfonyl)propan-2-ylamine hydrochloride” is a chemical compound with the CAS Number: 1306604-45-4 . It has a molecular weight of 201.72 . The IUPAC name for this compound is 1-(ethylsulfonyl)-N-methyl-2-propanamine hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H15NO2S.ClH/c1-4-10(8,9)5-6(2)7-3;/h6-7H,4-5H2,1-3H3;1H . This code provides a specific string of characters that represent the 2D structure of the molecule.Physical and Chemical Properties Analysis
This compound has a molecular weight of 201.71 . It is a powder and is typically stored at room temperature .Scientific Research Applications
Flavor Compounds in Foods
Research into branched aldehydes, such as 2-methyl propanal and 2- and 3-methyl butanal, which are important flavor compounds in many food products, explores the production and degradation of these aldehydes from amino acids. This work is crucial for controlling the formation of desired levels of these aldehydes in food products, potentially linking to the interest in chemical synthesis and application of similar compounds (Smit, Engels, & Smit, 2009).
Biogenic Amines in Wine
The presence of biogenic amines in wine, formed from precursor amino acids mainly by microbial decarboxylation, is of significant interest due to their potential health impacts. Understanding the origin, detection, and quantity of these amines in wine is crucial for winemaking, which aligns with the broader interest in the chemical analysis and implications of nitrogen-containing compounds (Guo, Yang, Peng, & Han, 2015).
Advanced Oxidation Processes
The degradation of nitrogen-containing hazardous compounds, including aromatic and aliphatic amines, dyes, and pesticides, using advanced oxidation processes (AOPs), is a field of research that could intersect with interests in "1-(Ethanesulfonyl)propan-2-ylamine hydrochloride." AOPs have shown effectiveness in mineralizing these recalcitrant compounds, with ozone and Fenton processes being particularly reactive. This area of study is vital for developing efficient treatment technologies for nitrogen-containing compounds in water and other environments (Bhat & Gogate, 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The signal word for this compound is “Warning” and the hazard statements include H315, H319, and H335 . These codes indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .
Properties
IUPAC Name |
1-ethylsulfonyl-N-methylpropan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2S.ClH/c1-4-10(8,9)5-6(2)7-3;/h6-7H,4-5H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBSUGRNRISXOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CC(C)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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